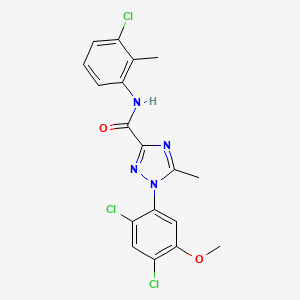
N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15Cl3N4O2 and its molecular weight is 425.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class of heterocycles, known for their diverse biological activities. This compound's structure includes multiple chlorine and methoxy substituents that enhance its pharmacological properties. This article explores its biological activity, focusing on antimicrobial effects and potential therapeutic applications.
- Molecular Formula : C18H15Cl3N4O2
- Molecular Weight : 425.7 g/mol
- CAS Number : 339015-12-2
Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial in ergosterol biosynthesis. Additionally, this compound may interact with bacterial DNA gyrase, a target for various antibacterial agents, enhancing its efficacy against bacterial strains.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole compounds against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 4 |
| Triazole B | Escherichia coli | 8 |
| This compound | Mycobacterium smegmatis | <1.9 |
The compound demonstrated superior antibacterial activity against Mycobacterium smegmatis compared to standard antibiotics such as streptomycin (MIC = 4 µg/mL) .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial activity of various triazoles against Gram-positive and Gram-negative bacteria. The compound exhibited remarkable selectivity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Molecular Docking Studies : Docking studies revealed that the compound forms additional hydrogen bonds with amino acid residues in the active site of DNA gyrase. This interaction likely contributes to its enhanced antibacterial activity .
- Broader Spectrum Activity : In vitro studies indicated that this triazole derivative has a broad spectrum of activity against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .
Pharmacological Applications
The diverse biological activities of triazoles extend beyond antibacterial effects. They have shown potential in:
- Antifungal Applications : Similar triazoles are employed in treating fungal infections due to their ability to disrupt ergosterol synthesis.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Triazoles have been studied for their ability to modulate inflammatory pathways.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N4O2/c1-9-11(19)5-4-6-14(9)23-18(26)17-22-10(2)25(24-17)15-8-16(27-3)13(21)7-12(15)20/h4-8H,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNDSAVCHGWUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














